molecular formula C9H7F3O B1320817 2-(3-(Trifluoromethyl)phenyl)acetaldehyde CAS No. 21172-31-6

2-(3-(Trifluoromethyl)phenyl)acetaldehyde

Cat. No.: B1320817
CAS No.: 21172-31-6
M. Wt: 188.15 g/mol
InChI Key: LFHOLZIJDWJFKT-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)phenyl)acetaldehyde is an organic compound with the molecular formula C9H7F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-(Trifluoromethyl)phenyl)acetaldehyde can be synthesized through several methods. One common route involves the oxidation of 3-(trifluoromethyl)phenethyl alcohol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethyl)phenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.

Major Products Formed

    Oxidation: 2-(3-(Trifluoromethyl)phenyl)acetic acid.

    Reduction: 2-(3-(Trifluoromethyl)phenyl)ethanol.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

2-(3-(Trifluoromethyl)phenyl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)acetaldehyde is primarily related to its functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the trifluoromethyl group can influence the compound’s reactivity and stability. These interactions can affect molecular targets and pathways, making the compound useful in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Trifluoromethyl)phenyl)acetaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it particularly valuable in the synthesis of compounds with specific properties and in applications requiring enhanced stability and reactivity.

Biological Activity

2-(3-(Trifluoromethyl)phenyl)acetaldehyde, with the chemical formula C9_9H7_7F3_3O and CAS number 21172-31-6, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and cytotoxicity, supported by data tables and relevant case studies.

This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. The trifluoromethyl group is known for enhancing lipophilicity and modulating the electronic properties of the molecule, which can affect its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, a study evaluated various derivatives of 3-trifluoromethylphenyl isobutyramides, revealing significant activity against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were found to be notably low, indicating potent antibacterial effects.

CompoundMIC against S. aureus (µM)MIC against MRSA (µM)
This compound25.912.9
Other derivativesVariableVariable

The study concluded that the presence of the trifluoromethyl moiety enhances the antimicrobial efficacy of these compounds, suggesting a structure-activity relationship where modifications to the phenyl ring can lead to improved activity against resistant strains .

Anti-inflammatory Potential

In vitro assays have demonstrated that this compound exhibits anti-inflammatory properties by attenuating lipopolysaccharide (LPS)-induced NF-κB activation. This transcription factor plays a crucial role in mediating inflammatory responses. The compound was shown to reduce NF-κB activity significantly compared to controls, suggesting its potential as an anti-inflammatory agent.

CompoundNF-κB Activation (% of control)
This compound91% reduction
Control100%

These findings indicate that modifications in the substituents on the phenyl ring can fine-tune the pro-/anti-inflammatory potential of similar compounds .

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays revealed that while some derivatives showed promising antibacterial and anti-inflammatory properties, their cytotoxic effects varied significantly. The half-maximal inhibitory concentration (IC50_{50}) values were determined to assess cell viability:

CompoundIC50_{50} (µM)Cell Viability (%) at IC50_{50}
This compound>20>70
Other derivativesVariableVariable

The results indicated that most compounds did not exhibit significant cytotoxicity up to concentrations of 20 µM, which is crucial for their therapeutic potential .

Case Studies

  • Antimicrobial Efficacy : A study investigated various N-substituted derivatives of 3-trifluoromethylphenyl isobutyramides for their antimicrobial activities. The findings suggested a strong correlation between structural modifications and antimicrobial potency against resistant bacterial strains .
  • Inflammation Modulation : Another research focused on the anti-inflammatory effects of compounds similar to this compound, demonstrating their ability to inhibit pro-inflammatory cytokine production in vitro .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHOLZIJDWJFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611597
Record name [3-(Trifluoromethyl)phenyl]acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21172-31-6
Record name [3-(Trifluoromethyl)phenyl]acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(trifluoromethyl)phenyl]acetaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-(trifluoromethyl)phenethyl alcohol (2.00 g) in chloroform (50.0 mL), Dess-Martin periodinane (4.70 g) was added under cooling with ice. After being brought to room temperature, the reaction mixture was stirred for an hour. Subsequently, a saturated aqueous solution of sodium hydrogencarbonate (25.0 mL) and a saturated aqueous solution of sodium thiosulfate (25.0 mL) were added and the mixture was vigorously stirred for an hour. After phase separation, the organic layer was dried over anhydrous magnesium sulfate, the desiccant was removed by filtration, and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=98:2-85:15) to give the titled compound as a pale yellow oil (1.19 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
25 mL
Type
reactant
Reaction Step Two

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